4-Methoxy-2-methylphenylboronic acid
Overview
Description
4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and phenylboronic acid groups have been investigated for various purposes, including catalysis, polymer synthesis, and the development of pharmaceutical intermediates.
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-2-methylphenylboronic acid often involves catalytic processes or reactions that introduce the boronic acid moiety. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that boronic acids can play a crucial role in facilitating bond formation between different functional groups . Additionally, the synthesis of complex molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions, which could be relevant for the synthesis of 4-methoxy-2-methylphenylboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the presence of substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the molecular and crystal structures, with O–H⋯O hydrogen-bonded dimers being a primary supramolecular motif . This information could be extrapolated to understand the structural aspects of 4-methoxy-2-methylphenylboronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including coupling reactions. The Suzuki coupling of 4-methoxyphenylboronic acid with 2-iodo-2-cyclohexen-1-one to produce 2-(4-methoxyphenyl)-2-cyclohexen-1-one demonstrates the utility of boronic acids in cross-coupling reactions, which could be applicable to 4-methoxy-2-methylphenylboronic acid as well . Moreover, the reactivity of boronic acids with sugars has been evaluated, indicating their potential in binding to biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability . The nonlinear optical properties of certain boronic acid derivatives, as reported in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, suggest that electronic properties such as the energy gap between frontier molecular orbitals are important considerations . These properties are essential for understanding the behavior of 4-methoxy-2-methylphenylboronic acid in different environments and applications.
Scientific Research Applications
Supramolecular Assemblies
4-Methoxy-2-methylphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. A study by Pedireddi and Seethalekshmi (2004) highlights its use in forming assemblies with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, facilitated by the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).
Enantioselective Recognition
The compound is integral in the enantioselective recognition of amines. Ghosn and Wolf (2011) demonstrated its role in synthesizing 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, which serves as a circular dichroism sensor for detecting a range of chiral amines (Ghosn & Wolf, 2011).
Fluorescence Quenching Mechanism
In fluorescence studies, Geethanjali et al. (2015) explored the fluorescence quenching mechanisms of derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, revealing insights into static quenching mechanisms and reaction kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalytic Activity in Organic Synthesis
The compound also finds application in organic synthesis. For instance, Yamamoto and Kirai (2008) utilized it in the synthesis of 4-arylcoumarins through a Cu-catalyzed hydroarylation process with arylboronic acids, highlighting its role in forming biologically active compounds (Yamamoto & Kirai, 2008).
Safety And Hazards
4-Methoxy-2-methylphenylboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQNQJCBXQYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378488 | |
Record name | 4-Methoxy-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenylboronic acid | |
CAS RN |
208399-66-0 | |
Record name | 4-Methoxy-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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